molecular formula C6H12N4 B1676377 Methenamine CAS No. 100-97-0

Methenamine

Cat. No.: B1676377
CAS No.: 100-97-0
M. Wt: 140.19 g/mol
InChI Key: VKYKSIONXSXAKP-UHFFFAOYSA-N
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Description

Methenamine, also known as hexamethylenetetramine, is a heterocyclic organic compound with a cage-like structure and the chemical formula C6H12N4 . This compound serves as a critical reagent in biomedical and microbiological research, primarily for investigating non-antibiotic strategies to prevent recurrent urinary tract infections (UTIs) . Its core research value lies in its unique mechanism of action: in an acidic environment (pH < 6.0), it undergoes hydrolysis to slowly release formaldehyde and ammonia . The generated formaldehyde acts as a non-specific, bactericidal agent by denaturing bacterial proteins and nucleic acids, an activity to which resistance does not develop . This makes this compound a vital tool for studying antimicrobial mechanisms that circumvent traditional antibiotic resistance . Researchers utilize this compound to explore its efficacy as a urinary antiseptic in various models, noting that its activity is contingent upon a sufficiently acidic pH . Beyond its antimicrobial applications, this compound is also used in other industrial and material science research contexts. This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
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InChI

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2
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InChI Key

VKYKSIONXSXAKP-UHFFFAOYSA-N
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Canonical SMILES

C1N2CN3CN1CN(C2)C3
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Molecular Formula

C6H12N4
Record name HEXAMETHYLENETETRAMINE
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DSSTOX Substance ID

DTXSID6020692
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Molecular Weight

140.19 g/mol
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Physical Description

Hexamethylenetetramine appears as odorless white crystalline powder or colorless lustrous crystals. Sublimes in a vacuum at about 505 °F with some decomposition. Solutions are strong bases (pH of 0.2 molar aqueous solution is 8.4). (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Colourless or white crystalline powder, White, crystalline powder or colorless, lustrous crystals; [HSDB], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.
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Boiling Point

Sublimes (NTP, 1992)
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Flash Point

482 °F (NTP, 1992), 482 °F, 250 °C (482 °F) - closed cup, 250 °C c.c.
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Solubility

>21 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 302,300 mg/L at 25 °C, Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether., At 12 °C, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature., Freely soluble in water; practically insoluble in petroleum ether, For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page., 449 mg/mL at 12 °C, Solubility in water: good
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Density

1.35 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3394 g/cu cm at 22 °C, Density: 1.27 at 25 °C, 1.33 g/cm³
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Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air = 1), Relative vapor density (air = 1): 4.9
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Vapor Pressure

0.004 [mmHg], 6.1X10-4 mm Hg at 25 °C
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Color/Form

Crystallizes from ethanol as colorless, hygroscopic rhombododecahedra., Colorless crystalline solid, Colorless, lustrous crystals or white crystalline powder, White, crystalline powder or colorless, lustrous crystals

CAS No.

100-97-0
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Melting Point

536 °F (sublimes) (NTP, 1992), Sublimes at about 260 °C without melting and with partial decomposition, Sour taste; mp: 127-130 °C; ph of soln 4 /Methenamine mandelate/, Odorless, crystalline powder; melting point: ~190 °C with decomposition; soluble in 8 parts water; slight soluble in alcohol /Methenamine sulfosalicylate/, > 250 °C
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Preparation Methods

Aqueous-Phase Condensation: Laboratory-Scale Synthesis

Reaction Mechanism and Stoichiometry

Methenamine forms via the nucleophilic addition of ammonia to formaldehyde, followed by cyclization. The reaction proceeds through intermediate methylolamines, culminating in the formation of the adamantane-like cage structure. The stoichiometric ratio requires 6 moles of formaldehyde (CH₂O) to react with 4 moles of ammonia (NH₃) to yield 1 mole of this compound and 6 moles of water.

Standard Laboratory Procedure

A typical synthesis involves mixing 1.2 mL of 40% formaldehyde solution with 2 mL of 25% ammonia solution in an Erlenmeyer flask under cooling. After 30 minutes of equilibration, the mixture is evaporated under a fume hood until near-dryness. The crude product is recrystallized from boiling ethanol with activated charcoal to remove impurities, yielding white crystals with a sublimation point of 260°C.

Critical Parameters:
  • Temperature Control : Evaporation at elevated temperatures risks formaldehyde volatilization and side reactions, necessitating temperatures below 60°C.
  • pH Management : Excess ammonia (pH > 9) prevents premature decomposition of this compound into ammonium formate.

Industrial-Scale Production: Solvent-Mediated Processes

Paraformaldehyde-Ammonia Reaction in Hydrocarbon Solvents

The US3061608A patent describes a method using paraformaldehyde ((CH₂O)ₙ) dispersed in light hydrocarbons (e.g., hexane or toluene) with anhydrous ammonia gas. Key steps include:

  • Dispersion : Paraformaldehyde particles (100–200 µm) are suspended in hydrocarbon solvent.
  • Ammoniation : Dry NH₃ gas is bubbled through the mixture at 60–80°C, forming this compound and water.
  • Azeotropic Distillation : Water co-distills with the hydrocarbon, driven by the solvent’s boiling point (e.g., toluene-water azeotrope at 84.1°C).
  • Filtration and Drying : The precipitate is filtered, washed, and vacuum-dried to <1% moisture.
Advantages Over Aqueous Methods:
  • Yield Enhancement : 92–95% yield vs. 80–85% in aqueous systems.
  • Purity : Reduced hydrolysis byproducts (e.g., ammonium formate) due to minimal free water.

Catalytic Optimization

Adding 0.1–0.5 wt% dioctyldithiophosphoric acid accelerates the reaction by stabilizing intermediates. This oil-soluble catalyst avoids product contamination and enables reuse of the hydrocarbon phase.

Advanced Ultrafine this compound Production

The CN103030837B patent outlines a jet-milling technique to produce ultrafine particles (<10 µm) for pharmaceutical applications. The process integrates:

  • Reactive Crystallization : Controlled precipitation from ethanol-water mixtures to obtain microcrystalline this compound.
  • Jet Milling : High-pressure air streams fracture crystals into sub-10 µm particles.
  • Surface Modification : Silicone coating reduces agglomeration during storage.
Performance Data:
Parameter Value Source
Particle Size (D50) 8.2 µm
Bulk Density 0.45 g/cm³
Dissolution Rate 98% in 15 min (pH 5.0)

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

Method Yield (%) Purity (%) Energy Cost (kWh/kg)
Aqueous Evaporation 80–85 95–98 12.5
Hydrocarbon Process 92–95 99.5 8.2
Ultrafine Milling 88–90 99.8 18.7

Degradation and Stability Considerations

This compound decomposes exothermically above 280°C, releasing formaldehyde and ammonia. Storage recommendations include:

  • Humidity Control : <30% RH to prevent hygroscopic clumping.
  • Packaging : Nitrogen-purged polyethylene bags with desiccants.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Methenamine decomposes in acidic environments to release formaldehyde and ammonia, a reaction critical to its antimicrobial properties in urinary tract infections:

Reaction Equation
(CH₂)₆N₄ + 6 H₂O + 4 H⁺ → 6 CH₂O + 4 NH₄⁺

Kinetic Parameters

  • pH dependence : Hydrolysis increases exponentially below pH 6:

    • 6% decomposition at pH 6

    • 20% decomposition at pH 5 .

  • Time course : 90% decomposition achieved within 3 hours at pH 5 .

Salt Formation with Organic Acids

This compound forms stable salts through proton transfer reactions with organic acids, enhancing its pharmaceutical utility:

Examples

  • This compound hippurate : Formed with hippuric acid (C₆H₅CONHCH₂COOH)

  • This compound mandelate : Formed with mandelic acid (C₆H₅CH(OH)COOH)

Synthetic Protocol

  • Acid solutions in methyl ethyl ketone added to this compound suspensions

  • Optimal yields obtained using optically pure d- or l-acid forms .

Nitration and Explosives Chemistry

This compound serves as precursor in energetic material synthesis:

RDX Production
(CH₂)₆N₄ + 4 HNO₃ → C₃H₆N₆O₆ + 3 CH₂O + NH₃

  • Forms cyclotrimethylenetrinitramine (RDX) under controlled nitration .

Reactivity Note :
Exhibits explosive decomposition when mixed with 1-bromopentaborane(9) above 90°C .

Coordination Chemistry

Forms complexes with metal ions through nitrogen lone pair donation:

Metal IonComplex TypeApplication
Alkaline earth[M(CH₂)₆N₄]²⁺Corrosion inhibition
Rare earthLn(CH₂)₆N₄ compoundsCatalytic systems
Transition metalsVariable stoichiometryIndustrial catalysis

Alkylation and Quaternary Ammonium Derivatives

Undergoes N-alkylation reactions to form antimicrobial agents:

Example
(CH₂)₆N₄ + 3 ClCH₂CH=CH₂ → Quaternium-15

  • Commercial preservative synthesized via chloroallyl chloride reaction .

Polymerization and Resin Formation

Acts as crosslinking agent in phenolic resin production:

  • Condenses with phenol under acidic conditions

  • Forms heat-resistant polymers for brake linings and adhesives .

Redox Reactions

Participates in formaldehyde-mediated oxidation processes:

  • Converts sulfhydryl groups to disulfides in biological systems

  • Crosslinks proteins through methylene bridge formation .

Scientific Research Applications

Methenamine in Preventing Urinary Tract Infections

This compound has been extensively studied for its role in preventing recurrent UTIs, especially among populations prone to these infections, such as elderly women. Research indicates that this compound hippurate, a specific formulation of this compound, can significantly reduce the incidence of UTIs.

Clinical Studies and Findings

  • Randomized Controlled Trials : A study involving 249 women aged 21 to 83 demonstrated that this compound mandelate reduced the incidence of UTIs from 40% to 9% compared to a placebo group over two years . Another trial with 122 participants showed similar results, indicating a significant preventive effect .
  • Long-term Efficacy : A two-year study found that this compound provides a sustained preventive effect against recurrent UTIs in older women . The reduction in antibiotic prescriptions was notable, with a decrease of 58.9% in those with high prior antibiotic use .
  • Comparison with Antibiotics : Recent research suggests that this compound is as effective as antibiotics for preventing recurrent UTIs. During a 12-month treatment period, the UTI rate was slightly higher in the this compound group (1.38 episodes per person-year) compared to the antibiotic group (0.89 episodes), but this difference was not statistically significant . Moreover, patients using this compound experienced fewer adverse reactions and reported similar satisfaction levels compared to those on antibiotics .

Impact on Antibiotic Usage

The use of this compound has implications for antibiotic stewardship. By providing an effective alternative for UTI prevention, it may help reduce the overall consumption of antibiotics, thereby mitigating the risk of developing antimicrobial resistance.

Key Observations

  • Reduced Antibiotic Prescriptions : In studies where this compound was administered, there was a significant reduction in the number of antibiotic courses prescribed for UTIs. For instance, one study noted a reduction from 44.6% to 34.9% in antibiotic prescriptions between groups before and after starting this compound treatment .
  • Quality of Life Improvements : Patients reported an improved quality of life due to fewer UTIs and less reliance on antibiotics . This is particularly beneficial for elderly women who often face polypharmacy issues.

Safety Profile and Side Effects

This compound is generally well-tolerated, with rare and mild adverse effects reported. Common side effects may include gastrointestinal disturbances and dysuria . The safety profile makes it a suitable option for long-term use in populations susceptible to recurrent UTIs.

Adverse Reactions

  • Mild Side Effects : Most adverse reactions are minor and include gastrointestinal upset and abdominal cramps .
  • Monitoring Required : Patients taking this compound should be monitored for potential interactions with other medications, particularly sulphonamide antibiotics which can increase the risk of crystalluria when used concurrently .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the effectiveness of this compound in preventing urinary tract infections:

Study ReferenceDesignPopulationThis compound DoseUTI Incidence (this compound vs Placebo)Duration
Freeman (2019)RCT122 elderly women1 g QID × 25 months25% vs 86%25 months
Bohensky (2020)Case Series90 elderly patients2 g QID × 25 daysNot specified25 days
Schiotz (2021)RCT145 surgical patients1 g BID × 5 days2.7% vs 13.9%5 days
Norrman (2022)Prospective Cohort Study22 elderly patients1 g BID × 4 months18.2% vs 77.3%4 months

Mechanism of Action

  • In acidic urine, methenamine hydrolyzes to release formaldehyde. Formaldehyde acts as an antimicrobial agent, killing bacteria in the urinary tract.
  • The exact molecular targets and pathways involved are still subjects of ongoing research.
  • Comparison with Similar Compounds

    Table 1: Structural and Functional Comparison with Adamantane Derivatives

    Compound Molecular Backbone Primary Use Mechanism of Action
    This compound 7C + 3N cage UTI prophylaxis Formaldehyde release in acidic urine
    Memantine 10C adamantane Alzheimer’s disease NMDA receptor antagonist
    Amantadine 10C adamantane Parkinson’s, Influenza A Dopamine agonist, antiviral
    • Amantadine: Affects catecholamine metabolism (↑ norepinephrine, ↓ dopamine/serotonin), which may explain neuropsychiatric side effects absent in this compound .

    Functional Analogs: Urinary Antiseptics and Antibiotics

    This compound is compared to antibiotics (e.g., trimethoprim-sulfamethoxazole, TMP-SMX) and other urinary antiseptics (e.g., nitrofurantoin) in rUTI prophylaxis (Table 2):

    This compound Salts: Hippurate vs. Mandelate

    Both salts exhibit comparable antibacterial activity, but differ in pharmacokinetics (Table 3):

    Table 3: Comparison of this compound Salts

    Salt Type Bioavailability Dosing Regimen Urinary Excretion
    Hippurate High 1 g daily with vitamin C 70–90% in 6 hrs
    Mandelate Moderate 1 g 2–4× daily 50–60% in 6 hrs
    • Hippurate : Preferred for once-daily dosing and better compliance .
    • Mandelate : Less studied but equally effective in reducing bacteriuria .

    1,3,5-Triazine Derivatives

    This compound belongs to the 1,3,5-triazine class, which includes compounds with diverse biological activities (e.g., antimicrobial, antitumor). Key contrasts:

    • Anticancer Potential: Unlike triazine derivatives (e.g., altretamine), this compound lacks direct evidence of antitumor effects but may inhibit angiogenesis via formaldehyde .
    • Antimicrobial Scope : Triazines like atrazine (herbicide) lack clinical utility, whereas this compound targets UTIs without ecological toxicity .

    Biological Activity

    Methenamine, also known as hexamine, is a synthetic compound primarily used as an antibacterial agent in the treatment and prevention of urinary tract infections (UTIs). Its biological activity is largely attributed to its ability to hydrolyze into formaldehyde in acidic environments, which exhibits potent antimicrobial properties. This article delves into the mechanisms of action, clinical applications, and research findings regarding the biological activity of this compound.

    This compound functions as an antiseptic by converting to formaldehyde when exposed to an acidic pH (below 6). The formaldehyde produced is highly effective in denaturing proteins and nucleic acids of bacteria, leading to their death. This mechanism is crucial because this compound has minimal efficacy in alkaline conditions where formaldehyde formation is inhibited . The presence of salts like hippuric acid or mandelic acid helps maintain the urine's acidity, promoting the conversion of this compound into its active form .

    Clinical Applications

    This compound is primarily used for:

    • Prevention of Recurrent UTIs : It is particularly beneficial for patients with recurrent UTIs, especially in women over 40 years old. Studies have shown a significant reduction in antibiotic prescriptions among those using this compound compared to controls .
    • Urinary Antiseptic : this compound is effective against a range of gram-positive and gram-negative bacteria, including E. coli, enterococci, and staphylococci, but it is less effective against urea-splitting bacteria like Proteus species unless urine is sufficiently acidic .

    Efficacy Studies

    Several studies have evaluated the efficacy of this compound in preventing UTIs:

    Study Design Intervention Participants Results
    Freeman 6RCTThis compound mandelate 1 g QID × 25 months122UTI incidence: 25% vs. 86% (placebo)
    Kostiala 14RCTThis compound hippurate 1 g BID + ascorbic acid TID × 8 days123UTI incidence: 39% vs. 100% at 1 week
    Norrman 15Cohort StudyThis compound hippurate 1 g BID × 4 months22UTI incidence: 18.2% vs. 77.3% (placebo)

    These studies indicate that this compound can significantly reduce UTI recurrence rates when compared to placebo or no treatment .

    Safety and Tolerability

    This compound is generally well-tolerated. However, adverse events can occur, particularly in patients with renal impairment or those taking other medications that affect urinary pH. The safety profile suggests that while it is effective, monitoring renal function is essential during treatment .

    Case Studies

    A notable case study highlighted the use of this compound mandelate in a cohort of elderly patients with recurrent UTIs. The study found that after initiating treatment with this compound, there was a marked decrease in both symptomatic UTIs and antibiotic use over a two-year follow-up period .

    Q & A

    Q. What is the mechanism of action of methenamine, and how does urinary pH influence its efficacy?

    this compound hydrolyzes to formaldehyde and ammonia in acidic urine (pH < 6.0), with formaldehyde acting as a bacteriostatic agent by denaturing bacterial proteins and nucleic acids . Ascorbic acid (1–2 g/day) is often co-administered to maintain urinary acidity, as alkaline urine reduces formaldehyde release . Notably, bacterial resistance to formaldehyde has not been observed, making it advantageous in antibiotic stewardship .

    Q. What are the recommended dosing regimens for this compound in clinical studies?

    Standard dosing is 1 g orally once or twice daily, though studies in renal transplant recipients used 1 g daily with vitamin C . Compliance monitoring is critical, as acidic urine must be maintained for efficacy. Breakthrough UTIs require temporary discontinuation and antibiotic therapy based on culture data .

    Q. What safety concerns are associated with this compound in laboratory and clinical settings?

    Lab handling requires precautions against skin/eye irritation (H315, H319) . Clinically, adverse events are rare (<5% in trials), with transient gastrointestinal symptoms reported . No significant nephrotoxicity was observed in renal transplant patients, even with concurrent trimethoprim-sulfamethoxazole (TMP-SMX) .

    Advanced Research Questions

    Q. How can discrepancies in clinical trial outcomes on this compound’s efficacy be reconciled?

    Mixed results arise from heterogeneity in study populations (e.g., renal abnormalities vs. healthy urinary tracts) and methodological flaws. For example:

    • A Cochrane review found insufficient evidence due to small sample sizes and poor trial designs .
    • Retrospective studies in renal transplant recipients showed reduced UTIs (RR 0.24, 95% CI 0.07–0.89), while case-control studies noted a 44.6% reduction in antibiotic use . Methodological recommendation: Stratify trials by urinary tract abnormalities and standardize pH monitoring protocols .

    Q. Does this compound reduce antibiotic resistance pressure in recurrent UTI populations?

    Observational data suggest this compound reduces antibiotic prescriptions by 30–58% in high-risk groups (e.g., renal transplant recipients, elderly women), indirectly lowering selection pressure for resistance . However, no long-term resistance data exist. Research gap: Combine this compound with genomic surveillance to track resistance gene prevalence .

    Q. What experimental designs address confounding factors in this compound studies (e.g., co-administered antibiotics)?

    • Interrupted time-series analysis (ITSA): Demonstrated utility during Norway’s 2019 this compound shortage, showing a 2.41/1,000 increase in antibiotic prescriptions during shortages .
    • Self-controlled designs : Renal transplant studies used pre-post this compound comparisons to minimize inter-patient variability .
    • Blinded RCTs : The ALTAR Study (2023) used non-inferiority design but lacked placebo controls; future trials should incorporate double-blinding and matched controls .

    Q. How can this compound’s repurposing potential in oncology be explored preclinically?

    this compound’s hydrolysis in acidic environments (e.g., hypoxic tumor cores) suggests utility in targeting treatment-resistant cancer clones. Key findings:

    • Synergized with hyperthermia and radiation in Burkitt lymphoma models .
    • Intravenous use was safe in CNS infection models, supporting feasibility for systemic cancers . Methodology: Use pH-sensitive tumor models (e.g., glioblastoma) and quantify formaldehyde release via ion-pair extraction .

    Q. What pharmacokinetic challenges arise when combining this compound with sulfonamides (e.g., TMP-SMX)?

    Co-administration risks crystalluria due to sulfonamide-formaldehyde interactions. Mitigation strategies include:

    • Staggered dosing (12-hour intervals) .
    • Hydration protocols (≥2 L/day) to reduce urinary formaldehyde concentration .
    • Monitoring serum creatinine and urinary sediment in high-risk patients .

    Q. How do in vitro models simulate this compound’s activity for translational research?

    • pH-controlled cultures : Mimic urinary acidity (pH 5.0–6.0) to quantify formaldehyde’s bacteriostatic effects (MIC: 13 µg/mL) .
    • Co-culture systems : Assess biofilm disruption in catheter-associated UTIs .
    • Animal models : Broiler chicken studies demonstrated growth enhancement and microbiota shifts, suggesting non-UTI applications .

    Q. What biomarkers validate this compound’s biological activity in clinical samples?

    • Urinary formaldehyde : Measured via spectrophotometry after ion-pair extraction (detection limit: 6 µg/mL) .
    • Lactic acid bacteria : Increased counts in fecal microbiota correlate with reduced coliforms in animal models .
    • Serum urea/creatinine : Normal ranges in lambs fed this compound indicate renal safety .

    Tables for Key Findings

    Parameter Findings Evidence
    Clinical Efficacy (UTI) 44.6% reduction in antibiotic use (case-control) ; RR 0.24 for UTIs
    Formaldehyde Release 100–820 µg/mL in acidic urine (pH 5.7–6.2)
    Safety in Renal Patients No creatinine elevation in 38 transplant recipients
    Oncology Potential Synergy with hyperthermia/radiation in lymphoma models

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.